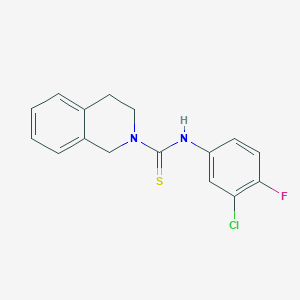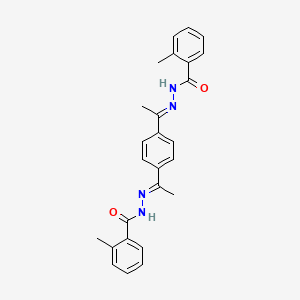
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as CFI-400945, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide inhibits CHK1, which is a protein kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of CHK1 leads to the accumulation of DNA damage and sensitizes cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
Inhibition of CHK1 by N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide leads to the accumulation of DNA damage, which can result in cell death. N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. In addition, N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is that it is a specific inhibitor of CHK1, which allows for the study of the specific role of CHK1 in the DNA damage response pathway. However, one limitation of using N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is that it may not accurately reflect the effects of CHK1 inhibition in vivo, as the tumor microenvironment can affect the response to DNA-damaging agents.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential direction is the development of combination therapies that target both CHK1 and other proteins in the DNA damage response pathway. Another potential direction is the development of biomarkers that can predict which patients will respond to CHK1 inhibition. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in clinical trials.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with thiosemicarbazide to yield the final product, N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. In vivo studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can inhibit tumor growth and enhance the efficacy of chemotherapy in various cancer models.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2S/c17-14-9-13(5-6-15(14)18)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHZAWQGDLIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)


![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)


![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)